molecular formula C22H26O5 B14657056 4-(Methoxycarbonyl)phenyl 4-(heptyloxy)benzoate CAS No. 53146-71-7

4-(Methoxycarbonyl)phenyl 4-(heptyloxy)benzoate

Cat. No.: B14657056
CAS No.: 53146-71-7
M. Wt: 370.4 g/mol
InChI Key: LJDPRVSNHAVBTQ-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)phenyl 4-(heptyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, which is further connected to a heptyloxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)phenyl 4-(heptyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(Methoxycarbonyl)phenol and 4-(Heptyloxy)benzoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)phenyl 4-(heptyloxy)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nitration can be achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), while halogenation can be performed using halogens such as bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Hydrolysis: The major products are 4-(Methoxycarbonyl)phenol and 4-(Heptyloxy)benzoic acid.

    Reduction: The major product is 4-(Methoxycarbonyl)phenyl 4-(heptyloxy)benzyl alcohol.

    Substitution: The major products depend on the specific substitution reaction, such as nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-(Methoxycarbonyl)phenyl 4-(heptyloxy)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in studies involving esterases and other enzymes that catalyze ester hydrolysis.

    Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)phenyl 4-(heptyloxy)benzoate involves its interaction with various molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxycarbonyl)phenyl benzoate
  • 4-(Heptyloxy)benzoic acid
  • 4-(Methoxycarbonyl)phenyl 4-(methoxy)benzoate

Uniqueness

4-(Methoxycarbonyl)phenyl 4-(heptyloxy)benzoate is unique due to the presence of both methoxycarbonyl and heptyloxy groups, which impart distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

53146-71-7

Molecular Formula

C22H26O5

Molecular Weight

370.4 g/mol

IUPAC Name

(4-methoxycarbonylphenyl) 4-heptoxybenzoate

InChI

InChI=1S/C22H26O5/c1-3-4-5-6-7-16-26-19-12-8-18(9-13-19)22(24)27-20-14-10-17(11-15-20)21(23)25-2/h8-15H,3-7,16H2,1-2H3

InChI Key

LJDPRVSNHAVBTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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